molecular formula C8H6N2O2 B034173 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde CAS No. 106429-59-8

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

Cat. No. B034173
M. Wt: 162.15 g/mol
InChI Key: JHQJXBRTXLUDIM-UHFFFAOYSA-N
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Description

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as imidazole derivatives. It has attracted interest due to its potential applications in various fields of chemistry and biology.

Synthesis Analysis

  • Copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes has been used for synthesizing 1H-imidazole-5-carbaldehydes, featuring aldehyde preservation and high atom economy under mild conditions (Li et al., 2015).
  • An efficient method for the synthesis of 1,2,4,5-tetrasubstituted imidazoles involves condensation of benzil or benzoin, aldehydes, amines, and ammonium acetate under microwave irradiation or classical heating (Nagarapu et al., 2007).

Molecular Structure Analysis

  • The crystal and molecular structure of related imidazole derivatives have been analyzed through X-ray structure analysis, revealing significant intermolecular interactions (Banu et al., 2010).

Chemical Reactions and Properties

  • Imidazole derivatives, including 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde, can undergo various chemical reactions such as cyclization, condensation, and oxidative coupling, influenced by factors like catalysts and reaction conditions (Bohle & Perepichka, 2009).

Physical Properties Analysis

  • The physical properties of imidazole derivatives are often determined through spectroscopic methods, providing insights into their molecular conformations and electronic structures (Orhan et al., 2019).

Chemical Properties Analysis

  • The chemical properties of imidazole derivatives, including their reactivity and stability, can be explored through various analytical techniques, including density functional theory (DFT) calculations and molecular docking studies (Ghichi et al., 2023).

Scientific Research Applications

  • Pharmaceuticals

    • Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Materials Science

    • Imidazole and its derivatives serve as a building block for the synthesis of more complex molecules.
    • Researchers can modify imidazole to create new compounds with potential applications in various fields, such as pharmaceuticals and materials science.
  • Inhibitors of Nucleases

    • “2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde” can be prepared as inhibitors of nucleases .
    • These inhibitors can be useful in the treatment and prophylaxis of diseases .
  • Synthesis of Substituted Imidazoles

    • Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Anti-Tubercular Activity

    • Imidazole derivatives such as 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d] imidazole have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
  • Functional Molecules Synthesis

    • Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .
    • These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Safety And Hazards

Future Directions

The future directions for the study of “2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde” are not explicitly available. However, related compounds have been the subject of ongoing research4.


Please note that the information provided is based on the closest available data and may not fully represent the exact properties of “2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde”.


properties

IUPAC Name

2-oxo-1,3-dihydrobenzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-4-5-1-2-6-7(3-5)10-8(12)9-6/h1-4H,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQJXBRTXLUDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde

CAS RN

106429-59-8
Record name 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde
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Synthesis routes and methods

Procedure details

25.7 g (0.157 mol) of 20b in DMF are stirred with 81.7 g (0.939 mol) of manganese(IV) oxide for 2 days in analogy to Example 8b.
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25.7 g
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reactant
Reaction Step One
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0 (± 1) mol
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81.7 g
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Reaction Step One

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